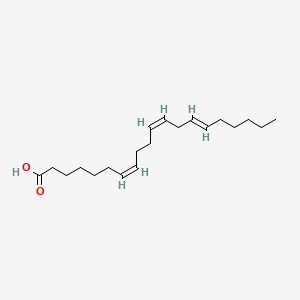

7Z,11Z,14E-eicosatrienoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7Z,11Z,14E-eicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inflammation Resolution

Research has shown that 7Z,11Z,14E-eicosatrienoic acid exhibits properties that can modulate inflammatory responses:

- Pro-resolving Mediators : It is involved in the biosynthesis of specialized pro-resolving mediators (SPMs) that help resolve inflammation. Studies indicate that derivatives of this fatty acid can inhibit platelet aggregation and promote the resolution of inflammation by activating specific pathways in immune cells .

- Mechanisms of Action : The compound's metabolites can influence the activity of transcription factors that regulate genes associated with inflammation and metabolism. For instance, it has been reported to activate peroxisome proliferator-activated receptor beta (PPARβ), which plays a role in regulating inflammatory responses .

Cardiovascular Health

The anti-inflammatory properties of this compound extend to cardiovascular health:

- Platelet Function : Research indicates that this fatty acid can inhibit platelet activation through mechanisms involving lipoxygenase pathways. This inhibition is crucial for preventing excessive clot formation and maintaining vascular health .

- Dietary Implications : A diet rich in omega-6 and omega-3 fatty acids, including dihomo-γ-linolenic acid, has been associated with lower risks of cardiovascular diseases due to their anti-inflammatory effects .

Dietary Supplementation

The incorporation of this compound into dietary supplements has been explored for its potential health benefits:

- Omega Fatty Acid Balance : It serves as a precursor to other beneficial fatty acids and can help balance omega-6 and omega-3 intake in diets. Supplementation may enhance the production of anti-inflammatory metabolites in the body .

- Clinical Studies : Clinical trials have demonstrated that supplementation with omega fatty acids leads to increased levels of anti-inflammatory compounds in human subjects. These findings support the use of this compound as a dietary supplement for promoting overall health .

Case Studies and Findings

Propriétés

Numéro CAS |

81861-75-8 |

|---|---|

Formule moléculaire |

C20H34O2 |

Poids moléculaire |

306.5 g/mol |

Nom IUPAC |

(7Z,11Z,14E)-icosa-7,11,14-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-14H,2-5,8,11-12,15-19H2,1H3,(H,21,22)/b7-6+,10-9-,14-13- |

Clé InChI |

PTZVBFWVXXLKST-RLCBDCDRSA-N |

SMILES |

CCCCCC=CCC=CCCC=CCCCCCC(=O)O |

SMILES isomérique |

CCCCC/C=C/C/C=C\CC/C=C\CCCCCC(=O)O |

SMILES canonique |

CCCCCC=CCC=CCCC=CCCCCCC(=O)O |

Synonymes |

bis-homo-columbinic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.